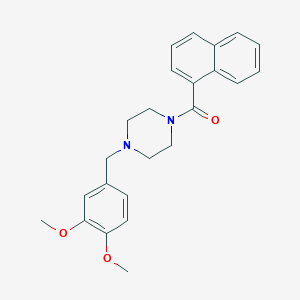
1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine, also known as Naphthylpiperazine or NPP, is a chemical compound that belongs to the family of piperazine derivatives. It has been widely studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT1A receptor and a full agonist of the 5-HT2A receptor. These receptors are involved in the regulation of various physiological processes such as mood, appetite, and sleep. By modulating the activity of these receptors, NPP may have potential therapeutic effects.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine has been shown to have various biochemical and physiological effects. In animal studies, NPP has been shown to increase the release of dopamine, a neurotransmitter that plays a key role in reward and motivation. NPP has also been shown to increase the levels of certain hormones such as corticosterone and prolactin. Additionally, NPP has been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine in lab experiments is its high potency and selectivity for certain receptors. This allows researchers to study the function of these receptors with high precision. Additionally, NPP has low toxicity and is relatively easy to synthesize. However, one limitation of using NPP in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine. One potential direction is the development of NPP derivatives with improved selectivity and potency for certain receptors. Another direction is the investigation of NPP's potential therapeutic effects in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of NPP and its effects on various physiological processes.
Synthesemethoden
The synthesis method of 1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine involves the reaction of 1-naphthylpiperazine with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions with an organic solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure NPP.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine has been studied for its potential therapeutic applications in various fields of science. In medicinal chemistry, NPP has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In pharmacology, NPP has been studied for its potential use as a tool compound to study the function of certain receptors in the brain. In neuroscience, NPP has been investigated for its potential use in the treatment of drug addiction and depression.
Eigenschaften
Produktname |
1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine |
|---|---|
Molekularformel |
C24H26N2O3 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H26N2O3/c1-28-22-11-10-18(16-23(22)29-2)17-25-12-14-26(15-13-25)24(27)21-9-5-7-19-6-3-4-8-20(19)21/h3-11,16H,12-15,17H2,1-2H3 |
InChI-Schlüssel |
VEIWTOXWLQAKQP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)




![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)
![(3-Chlorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248444.png)





![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)
